Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Dyeing and Fabric Treatment
Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and its analogs have been explored for their complexation with metals like copper, cobalt, and zinc. These metal complexes are applied as disperse dyes on fabrics like polyester and nylon 6.6, demonstrating good levelness and excellent fastness properties to perspiration, sublimation, and washing. This showcases the potential of these compounds in the textile industry for producing durable and vibrant colors on fabrics (Abolude et al., 2021).
Fluorescence Properties for Chemical Sensing
The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives have been investigated, highlighting their potential use in chemical sensing and optical applications. The study suggests these compounds could be useful for developing new fluorescent probes or sensors due to their unique luminescent characteristics (Guo Pusheng, 2009).
Potential Anticancer Activity
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and related compounds have been synthesized and evaluated for their anticancer activity. Several of these compounds showed promising activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), indicating their potential as novel anticancer agents (Mohareb et al., 2016).
Antimicrobial Applications
Compounds derived from ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate have demonstrated antimicrobial activity. The synthesis of these compounds involves creating polyfunctional substituted thiophenes, which have been screened for their antimicrobial properties, showing promising results against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Crystal Structure and Supramolecular Chemistry
The crystal structure and supramolecular assembly of compounds similar to ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate have been studied, providing insights into the hydrogen-bonded structures in solid state. These studies contribute to the understanding of molecular interactions and can guide the design of materials with specific properties (Costa et al., 2007).
Mechanism of Action
Target of Action
It is known that many thiophene derivatives have been found to exhibit a variety of biological activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to have a variety of potential effects, depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal biological activity without significant toxicity. At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in certain tissues, which can affect its therapeutic and toxicological profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKHKUXVPHXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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